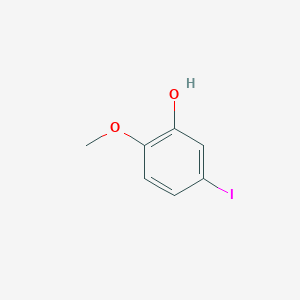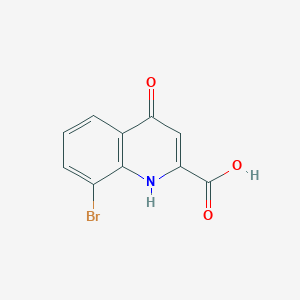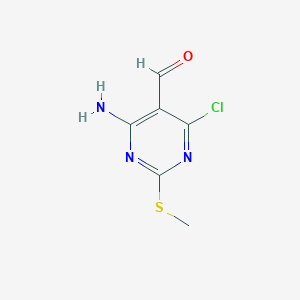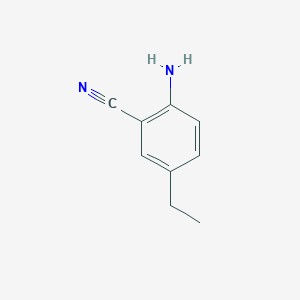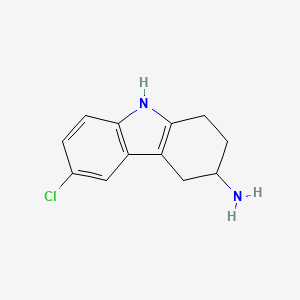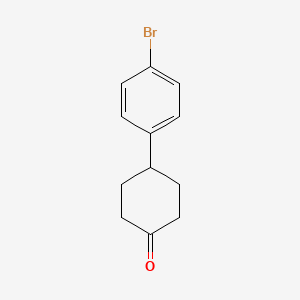
4-(4-Bromophenyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Bromophenyl)cyclohexanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a cyclohexanone ring. The compound and its derivatives have been studied for various properties and applications, including their potential as radical scavengers, neurotransmitter transport inhibitors, and carbonic anhydrase inhibitors . Additionally, the compound's molecular and crystal structures have been analyzed, revealing insights into its conformation and interactions .
Synthesis Analysis
The synthesis of cyclohexanonyl bromophenol derivatives, including those related to "4-(4-Bromophenyl)cyclohexanone," has been reported. For instance, a naturally occurring cyclohexanonyl bromophenol was synthesized as a racemic compound, and its derivatives were prepared to investigate their inhibitory properties against human carbonic anhydrase isozymes . Another study reported the enantioselective preparation of 4-substituted cyclohexene derivatives through radical fragmentation of sulfoxides, which could be related to the synthesis pathways of bromophenyl cyclohexanone derivatives .
Molecular Structure Analysis
The molecular structure of "4-(4-Bromophenyl)cyclohexanone" derivatives has been explored through various techniques. Single-crystal X-ray diffraction studies have been conducted to determine the crystal system and cell parameters of related compounds . The cyclohexanone ring typically exhibits a chair conformation, which is a common feature in cyclohexanone derivatives . Theoretical calculations, such as those performed using the Hartree–Fock method, have been used to derive optimized geometries and molecular properties .
Chemical Reactions Analysis
The chemical reactivity of "4-(4-Bromophenyl)cyclohexanone" and its derivatives has been studied in various contexts. For example, the interaction of cyclohexanone azine with phosphorus(III) bromide was investigated, leading to the formation of brominated phosphorus-nitrogen compounds . Additionally, the compound's derivatives have been shown to undergo isomerization under certain conditions, as evidenced by the partial isomerization of a brominated cyclohexadienone derivative in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Bromophenyl)cyclohexanone" derivatives have been characterized through spectroscopic and crystallographic methods. The compounds exhibit various modes of vibrations as revealed by FT-IR and FT-Raman spectral analyses . The optical properties, such as the optical cut-off and band gap energy, have been estimated using techniques like the Kubelka–Munk algorithm . The crystal structure is often stabilized by intermolecular hydrogen bonds, which play a significant role in determining the compound's stability and reactivity .
Applications De Recherche Scientifique
- Scientific Field : Polymer Research
- Summary of the Application : “4-(4-Bromophenyl)cyclohexanone” is used in the polymerization of cyclohexene oxide. This process is important in the polymer and coating industry, and the resulting materials are used in the synthesis of alicyclic target materials including pesticides, pharmaceuticals, perfumery, and dyestuffs .
- Methods of Application or Experimental Procedures : The polymerization of cyclohexene oxide is initiated by methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts. These salts are very active initiators for the polymerization of cyclohexene oxide at room temperature, in dichloromethane without any external stimulation .
- Results or Outcomes : The effects of counter ion structure, salt and monomer concentration on the polymerization yield and molecular weight, and the mechanism of initiation are presented in the research .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCFGNCJKEOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435385 |
Source


|
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)cyclohexanone | |
CAS RN |
84892-43-3 |
Source


|
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

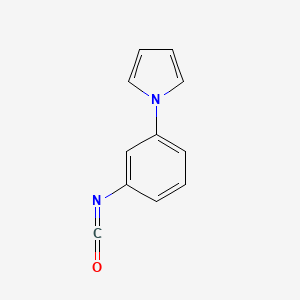
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)


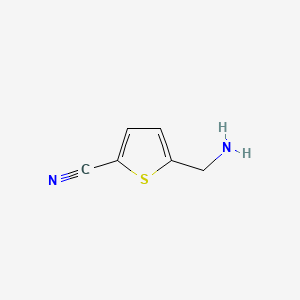
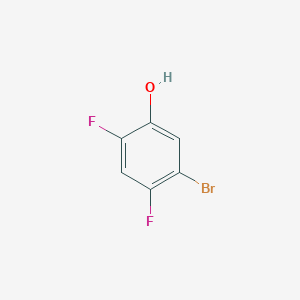
![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
